molecular formula C7H9F2N3O2 B13295926 5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13295926
M. Wt: 205.16 g/mol
InChI Key: DVJBIWGQOOQILP-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole carboxylic acids This compound is characterized by the presence of a difluoromethyl group, a propan-2-yl group, and a triazole ring

Preparation Methods

The synthesis of 5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable triazole precursor with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

In industrial production, the synthesis may involve more scalable methods, such as continuous flow chemistry, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring is a common motif in pharmaceuticals, and the difluoromethyl group can enhance the compound’s stability and bioavailability.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can facilitate interactions with biological macromolecules.

The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    5-(Trifluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.

    1-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the difluoromethyl group, which can influence its stability and biological activity.

    5-(Difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the propan-2-yl group, which can affect its solubility and interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C7H9F2N3O2

Molecular Weight

205.16 g/mol

IUPAC Name

5-(difluoromethyl)-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C7H9F2N3O2/c1-3(2)12-5(6(8)9)4(7(13)14)10-11-12/h3,6H,1-2H3,(H,13,14)

InChI Key

DVJBIWGQOOQILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C(F)F

Origin of Product

United States

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